Synaptamide-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Potential mechanism of action:

Synaptamide-d4 is thought to work by increasing levels of brain-derived neurotrophic factor (BDNF), a protein essential for the growth, survival, and function of neurons. BDNF plays a crucial role in learning, memory, and mood regulation. Studies suggest that Synaptamide-d4 may achieve this by activating tropomyosin receptor kinase B (TrkB), a receptor for BDNF [].

Preclinical studies:

Synaptamide-d4 has shown promising results in improving cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke [, , ]. These studies suggest that Synaptamide-d4 may have neuroprotective and neuro restorative properties, potentially promoting the survival and function of neurons in these conditions.

Synaptamide-d4, or deuterated N-docosahexaenoylethanolamine, is a stable isotopic derivative of synaptamide, which is a metabolite of docosahexaenoic acid (DHA). This compound belongs to the class of N-acyl ethanolamines and is known for its role in neuroprotection and modulation of inflammatory responses in the brain. Synaptamide has garnered attention due to its potential therapeutic effects in various neurological conditions, primarily through its interaction with G protein-coupled receptors, particularly GPR110 (ADGRF1) .

Synaptamide-d4 exhibits significant biological activity, particularly in the central nervous system. It has been shown to:

- Inhibit pro-inflammatory cytokine production: Synaptamide-d4 suppresses lipopolysaccharide (LPS)-induced inflammation by reducing the expression of pro-inflammatory markers such as TNF-α and iNOS .

- Enhance neurogenesis and synaptogenesis: It promotes neurite outgrowth and neuronal differentiation at nanomolar concentrations, indicating its potential role in neurodevelopmental processes .

- Activate cAMP signaling pathways: By binding to GPR110, synaptamide-d4 triggers downstream signaling cascades that can modulate neuronal function and survival .

The synthesis of synaptamide-d4 typically involves the following steps:

- Preparation of precursors: Deuterated ethanolamine is combined with docosahexaenoic acid derivatives.

- Enzymatic conversion: The reaction is catalyzed by NAPE-PLD under controlled conditions to yield synaptamide-d4.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays .

Synaptamide-d4 has several applications in research and potential therapeutic contexts:

- Neuroscience research: Its role as a GPR110 ligand makes it valuable for studying neuroinflammatory processes and neurodegenerative diseases.

- Therapeutic development: Due to its anti-inflammatory properties, it is being explored as a candidate for treating conditions such as Alzheimer's disease and multiple sclerosis .

- Biomarker studies: As a stable isotope derivative, synaptamide-d4 can serve as an internal standard in mass spectrometry-based assays for quantifying endogenous levels of synaptamide in biological samples .

Studies have demonstrated that synaptamide-d4 interacts specifically with GPR110, leading to significant downstream effects on cellular signaling pathways. For instance, it has been shown to elevate cyclic adenosine monophosphate (cAMP) levels in microglial cells, which is crucial for mediating its anti-inflammatory effects. Additionally, knockdown experiments have confirmed that these interactions are essential for its biological activity .

Synaptamide-d4 shares structural and functional similarities with several other compounds derived from omega-3 fatty acids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Synaptamide | N-acyl ethanolamine | Endogenous ligand for GPR110; promotes neurogenesis |

| Anandamide | N-arachidonoylethanolamine | Well-studied endocannabinoid; interacts with CB receptors |

| Dimethylsynaptamide | Modified synaptamide | Improved stability; potent GPR110 ligand |

| N-docosahexaenoylphosphatidylethanolamine | Phospholipid derivative | Precursor for synaptamide; involved in membrane dynamics |

Synaptamide-d4's unique interaction with GPR110 distinguishes it from other compounds, particularly due to its specific role in modulating neuroinflammation and promoting neuronal health.

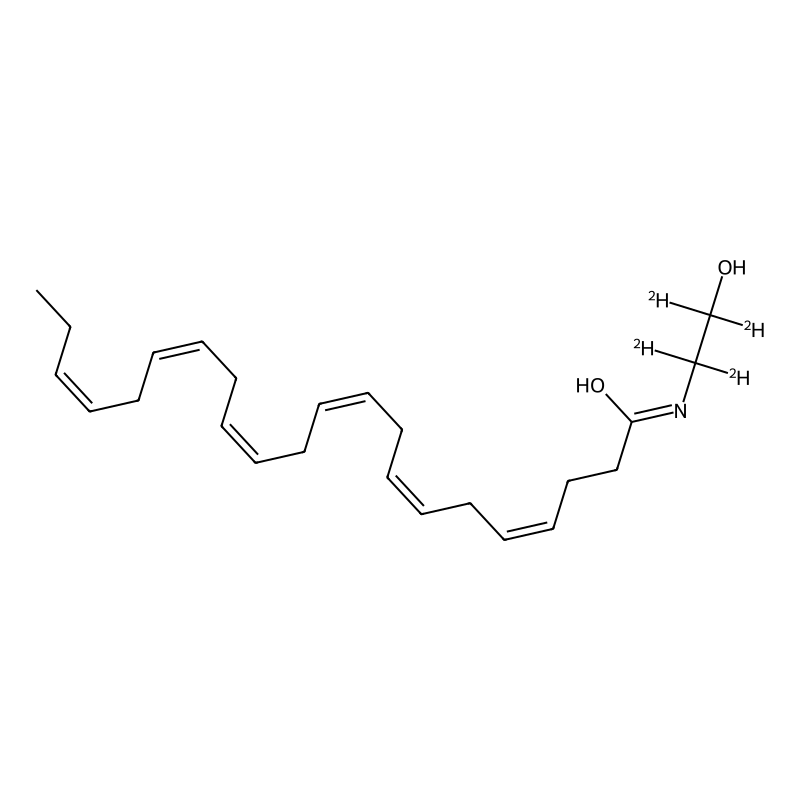

Synaptamide-d4 possesses the molecular formula C24H33D4NO2, representing a deuterium-labeled derivative of the naturally occurring N-docosahexaenoylethanolamine compound [2] [4]. The molecular weight of synaptamide-d4 is precisely 375.581 daltons, reflecting an increase of 4.016 daltons compared to its non-deuterated counterpart due to the incorporation of four deuterium atoms [4] [6]. The accurate mass determination yields 375.308 daltons, providing essential data for high-resolution mass spectrometric identification and quantification [4].

The Chemical Abstracts Service registry number for synaptamide-d4 is 946524-43-2, distinguishing it from the parent compound synaptamide which bears the registration number 162758-94-3 [2] [4]. The monoisotopic mass of synaptamide-d4 measures 375.308000 daltons, representing the mass of the most abundant isotopic composition [4].

| Property | Synaptamide | Synaptamide-d4 |

|---|---|---|

| Molecular Formula | C24H37NO2 | C24H33D4NO2 |

| Molecular Weight (g/mol) | 371.565 | 375.581 |

| Accurate Mass (Da) | 371.282 | 375.308 |

| CAS Number | 162758-94-3 | 946524-43-2 |

| Monoisotopic Mass (Da) | 371.282429 | 375.308000 |

Structural Features and Deuterium Positioning

The structural architecture of synaptamide-d4 maintains the fundamental docosahexaenoyl backbone characteristic of its parent molecule, featuring six cis double bonds at positions 4, 7, 10, 13, 16, and 19 of the twenty-two carbon fatty acid chain [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide [4].

The deuterium incorporation occurs specifically within the ethanolamine moiety of the molecule, where four hydrogen atoms have been systematically replaced with deuterium isotopes [4]. The positioning of these deuterium atoms is precisely located at the 1,1,2,2-positions of the hydroxyethyl group, creating a tetradeuterio substitution pattern [4]. This strategic placement preserves the essential structural integrity of the molecule while providing distinct isotopic labeling for analytical purposes [3] [13].

The Simplified Molecular-Input Line-Entry System representation for synaptamide-d4 is [2H]C([2H])(O)C([2H])([2H])NC(=O)CC\C=C/C\C=C/C\C=C/C\C=C/C\C=C/C\C=C/CC, explicitly indicating the deuterium substitutions [4]. The International Chemical Identifier string maintains the stereochemical information while incorporating isotopic specifications through the /i22D2,23D2 designation [4].

Physicochemical Properties

Synaptamide-d4 exhibits physicochemical characteristics consistent with its classification as an N-acylethanolamine lipid molecule [20] [21]. The compound demonstrates very high hydrophobicity, rendering it practically insoluble in aqueous solutions [20]. This lipophilic nature stems from the extensive unsaturated fatty acid chain comprising twenty-two carbon atoms with six double bonds [19] [20].

The compound belongs to the broader class of endocannabinoid-like metabolites and maintains the fundamental properties associated with long-chain fatty acid ethanolamides [17] [20]. The deuterium substitution does not significantly alter the overall hydrophobic character or solubility profile compared to the parent compound [20]. The molecular structure retains the characteristic features that enable membrane integration and interaction with lipid environments .

The compound's stability profile benefits from the deuterium kinetic isotope effect, which typically confers enhanced resistance to metabolic degradation compared to hydrogen-containing analogs [14] [16]. This isotopic substitution provides advantages in analytical applications where prolonged stability is required [26] [28].

Stability Considerations

The incorporation of deuterium atoms into synaptamide-d4 significantly influences its stability characteristics through the deuterium kinetic isotope effect [14] [16]. This phenomenon arises from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in reduced rates of bond cleavage during metabolic processes [16]. The deuterium kinetic isotope effect typically manifests as a slower rate of enzymatic degradation, particularly relevant for compounds subject to fatty acid amide hydrolase metabolism [14].

Under standard laboratory storage conditions at room temperature, synaptamide-d4 maintains structural integrity when protected from light and oxidative conditions [4] [6]. The deuterium labeling provides inherent protection against hydrogen-deuterium exchange reactions that might compromise isotopic purity under certain conditions [24] [26]. The stable isotope nature of deuterium ensures that the labeling remains intact during typical analytical procedures and storage protocols [5] [7].

The compound exhibits enhanced stability compared to its non-deuterated counterpart, particularly under conditions that promote oxidative degradation of polyunsaturated fatty acid chains [24]. This improved stability profile makes synaptamide-d4 particularly valuable as an internal standard in quantitative analytical methods [3] [13].

Comparative Analysis with Non-deuterated Synaptamide

The primary distinction between synaptamide-d4 and its non-deuterated analog lies in the isotopic composition of the ethanolamine portion [1] [4]. While synaptamide contains the standard molecular formula C24H37NO2 with a molecular weight of 371.565 daltons, synaptamide-d4 incorporates four deuterium atoms resulting in the formula C24H33D4NO2 and molecular weight of 375.581 daltons [1] [2] [4].

Both compounds share identical structural frameworks regarding the docosahexaenoyl chain configuration, maintaining the same six cis double bond positions and overall three-dimensional conformation [1] [19]. The biological activity profiles remain essentially equivalent, with both compounds demonstrating similar binding affinity to orphan G-protein-coupled receptor 110 and comparable activation of cyclic adenosine monophosphate signaling pathways [9] [11].

The deuterium substitution provides analytical advantages without compromising the fundamental biochemical properties of the parent molecule [3] [13]. In metabolic studies, synaptamide-d4 serves as an ideal internal standard due to its chemical similarity to synaptamide while providing distinct mass spectrometric differentiation [3] [13].

| Parameter | Synaptamide | Synaptamide-d4 |

|---|---|---|

| Molecular Ion [M+H]+ | 372.3 | 376.3 |

| Fragment Ion (m/z) | 62.060 | 66.085 |

| Mass Difference | 0 Da | +4.02 Da |

| Deuterium Incorporation | None | 4 deuterium atoms |

| Analytical Application | Target compound | Internal standard |

Isotopic Distribution and Mass Spectrometric Profile

The mass spectrometric profile of synaptamide-d4 exhibits characteristic features that distinguish it from the non-deuterated parent compound [3] [13]. In positive ion mode electrospray ionization, synaptamide-d4 generates a molecular ion peak at m/z 376.3 corresponding to the [M+H]+ species, representing a 4.0 mass unit shift from synaptamide's molecular ion at m/z 372.3 [3] [13].

The fragmentation pattern of synaptamide-d4 produces a diagnostic fragment ion at m/z 66.085, reflecting the deuterated ethanolamine portion of the molecule [3] [13]. This fragment represents a 4.025 dalton shift from the corresponding fragment of synaptamide at m/z 62.060 [3]. The mass transitions utilized for targeted quantification employ 376.3 to 66.085 for synaptamide-d4 compared to 372.3 to 62.060 for the unlabeled compound [3] [13].

The isotopic distribution pattern of synaptamide-d4 reflects the contribution of both natural abundance isotopes and the incorporated deuterium atoms [24] [25]. The isotopic envelope exhibits a characteristic shift to higher mass-to-charge ratios while maintaining the expected isotopic spacing patterns [24]. The deuterium incorporation results in a predictable mass shift of approximately 1.006 daltons per deuterium atom incorporated [24].

High-resolution mass spectrometry readily resolves the isotopic fine structure, enabling precise determination of deuterium incorporation levels [25] [27]. The isotopic purity of synaptamide-d4 preparations can be accurately assessed through examination of the relative abundances of isotopologue species differing in deuterium content [26] [28]. Modern analytical techniques permit detection and quantification of individual isotopomers within complex mixtures [25] [29].

Docosahexaenoic acid (22:6n-3) serves as the primary precursor for the synthesis of Synaptamide-d4, providing the essential polyunsaturated fatty acid backbone required for this deuterated compound [1] [2]. The biosynthetic relationship between docosahexaenoic acid and N-docosahexaenoylethanolamine has been well-established through both in vivo and in vitro studies, demonstrating that docosahexaenoic acid is converted to synaptamide through specific enzymatic pathways [3] [4].

The conversion of docosahexaenoic acid to synaptamide involves a two-step process that begins with the formation of N-docosahexaenoylphosphatidylethanolamine (NDoPE) followed by subsequent hydrolysis to yield the final product [5] [3]. Research has demonstrated that unesterified docosahexaenoic acid is more effective than docosahexaenoic acid-lysophosphatidylcholine at equimolar concentrations, with studies showing 1.5 to 2.4 times greater efficiency in synaptamide production [3]. The plasmalogen form of NDoPE accounts for more than 80% of the total NDoPE produced from docosahexaenoic acid substrates, with 16-carbon-plasmalogen NDoPE being the most abundant species [3].

The utilization of docosahexaenoic acid as a precursor requires careful consideration of its chemical stability and susceptibility to oxidation due to its six double bonds [2]. The polyunsaturated nature of docosahexaenoic acid necessitates protective measures during synthesis, including the use of antioxidants such as butyl hydroxytoluene and storage under inert atmosphere conditions [3]. The stereochemical integrity of the double bond configuration must be maintained throughout the synthetic process to preserve the biological activity of the final deuterated product [5].

Enzymatic Synthesis Pathways

The enzymatic synthesis of Synaptamide-d4 follows the established N-acylethanolamine biosynthetic pathway, which involves two primary enzymatic routes: the classic N-acylation-phosphodiesterase pathway and alternative NAPE-PLD-independent pathways [6] [7]. The classic pathway comprises two sequential enzymatic steps: the formation of N-acylphosphatidylethanolamine (NAPE) by N-acyltransferase activity, followed by the release of N-acylethanolamine from NAPE by NAPE-hydrolyzing phospholipase D [6] [8].

The first enzymatic step involves N-acyltransferase enzymes, particularly members of the phospholipase A and acyltransferase (PLAAT) family and cytosolic phospholipase A2ε (cPLA2ε), which catalyze the transfer of an acyl chain from the sn-1 position of phospholipids to the amino group of phosphatidylethanolamine [9] [7]. The PLAAT family enzymes function as calcium-independent N-acyltransferases, while cPLA2ε operates as a calcium-dependent N-acyltransferase [9]. Studies have demonstrated that PLA/AT-2 expression in mammalian cells results in significant increases in both NAPE and N-acylethanolamine levels, with the total amount of N-acylethanolamines being 12-fold higher in PLA/AT-2-expressing cells [7].

The second enzymatic step utilizes NAPE-PLD, a zinc metallohydrolase belonging to the β-lactamase fold family that specifically hydrolyzes NAPE to release N-acylethanolamine and phosphatidic acid [8] [10]. NAPE-PLD demonstrates high specificity for NAPE substrates and does not exhibit activity with phosphatidylethanolamine or phosphatidylcholine, nor does it catalyze transphosphatidylation reactions characteristic of conventional phospholipase D enzymes [8]. The enzyme shows optimal activity under physiological conditions and has been successfully expressed in various recombinant systems for synthetic applications [11].

Alternative NAPE-PLD-independent pathways have been identified that can also produce N-acylethanolamines from NAPE through multi-step processes involving phospholipase C, phospholipase A2, and lysophospholipase D activities [6]. These alternative pathways may be particularly relevant when NAPE-PLD activity is limited or when specific reaction conditions favor alternative enzymatic routes [6].

Chemical Synthesis Routes

Chemical synthesis of Synaptamide-d4 can be accomplished through several direct synthetic approaches that bypass the complex enzymatic machinery required for biosynthetic production. The most straightforward chemical route involves the direct coupling of docosahexaenoic acid with deuterated ethanolamine using conventional amide bond formation chemistry [5] [3]. This approach typically employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond under mild conditions [12].

An alternative chemical synthesis route utilizes docosahexaenoyl chloride as an activated acyl donor, which can be reacted directly with deuterated ethanolamine to form the desired amide product [5] [3]. This method offers advantages in terms of reaction efficiency and yield, as acid chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with amines. The reaction is typically conducted in anhydrous conditions using an organic solvent such as dichloromethane and requires careful temperature control to prevent degradation of the polyunsaturated fatty acid chain [3].

The preparation of deuterated ethanolamine (d4-ethanolamine) represents a critical component of the chemical synthesis strategy, as this serves as the source of deuterium incorporation in the final product [5] [3]. Deuterated ethanolamine can be obtained commercially or synthesized from appropriate deuterated precursors, ensuring high isotopic purity for the labeling studies [5]. The coupling reaction between docosahexaenoyl chloride and d4-ethanolamine has been demonstrated to proceed efficiently, with the reaction mixture being incubated on ice for 15 minutes followed by aqueous workup to remove excess reagents [3].

Chemical synthesis routes offer several advantages over enzymatic approaches, including greater control over reaction conditions, higher yields, and the ability to incorporate deuterium at specific positions with high efficiency [13]. However, these methods require careful attention to the preservation of the polyunsaturated fatty acid structure and may necessitate the use of protective atmospheres and low-temperature conditions to prevent oxidative degradation [3].

Regioselective Deuterium Incorporation Techniques

Regioselective deuterium incorporation in Synaptamide-d4 synthesis requires precise control over the placement of deuterium atoms to achieve the desired isotopic labeling pattern while maintaining the structural integrity of the molecule [14] [15]. The primary site of deuterium incorporation in Synaptamide-d4 is the ethanolamine moiety, where four deuterium atoms replace the four hydrogen atoms on the two carbon atoms of the ethanolamine group [5] [3].

Alternative regioselective deuterium incorporation strategies may employ hydrogen-deuterium exchange reactions under controlled conditions to introduce deuterium atoms at specific positions [16]. These methods typically utilize deuterium oxide (D2O) as the deuterium source and may require specific catalysts or reaction conditions to achieve selectivity [17] [16]. However, such approaches must be carefully designed to avoid unwanted deuterium incorporation at other reactive sites within the molecule, such as the double bonds of the docosahexaenoic acid chain [14].

The development of regioselective deuteration methods has been facilitated by advances in understanding the mechanisms of hydrogen-deuterium exchange reactions and the factors that influence selectivity [14] [18]. Silver-catalyzed regioselective deuteration methods have shown promise for selective labeling of specific functional groups while leaving other reactive sites unchanged [18]. These techniques offer potential advantages for the preparation of isotopomers with different deuterium incorporation patterns for specialized research applications [14].

Purification and Isolation Methods

The purification and isolation of Synaptamide-d4 requires specialized techniques that can effectively separate the deuterated product from reaction byproducts, unreacted starting materials, and potential isotopic impurities [19] [20]. Liquid chromatography-mass spectrometry (LC-MS) represents the primary analytical and preparative method for Synaptamide-d4 purification, offering both high resolution separation and sensitive detection capabilities [21] [5].

Reversed-phase liquid chromatography using C18 stationary phases has been extensively employed for the separation of N-acylethanolamine compounds, including deuterated variants [21] [5]. The chromatographic conditions typically involve gradient elution using aqueous and organic mobile phases, with acetonitrile and methanol being commonly used organic modifiers [21] [3]. The addition of small amounts of acetic acid or formic acid to the mobile phase can improve peak shape and enhance mass spectrometric detection [21].

Solid-phase extraction (SPE) techniques provide an effective means for sample cleanup and concentration prior to final purification by liquid chromatography [3] [22]. Polymeric reverse-phase SPE cartridges, such as Strata-X, have been successfully employed for the extraction and purification of N-acylethanolamine compounds from complex mixtures [21] [3]. The SPE protocol typically involves sample loading in aqueous conditions, washing with water to remove polar impurities, and elution with organic solvents such as methanol or acetonitrile [3].

Temperature control during purification procedures is critical for maintaining the stability of Synaptamide-d4, particularly given the susceptibility of polyunsaturated fatty acids to oxidative degradation [19]. Low-temperature purification methods, including operation at 5-10°C, have been demonstrated to significantly improve the recovery and purity of sensitive compounds [19]. The use of antioxidants such as butyl hydroxytoluene (BHT) in extraction and purification solvents provides additional protection against oxidative degradation [3].

The isolation of highly pure Synaptamide-d4 may require multiple purification steps, including initial crude purification by liquid-liquid extraction followed by fine purification using high-performance liquid chromatography [19]. Preparative-scale liquid chromatography can be employed for larger-scale purifications, with careful optimization of loading capacity and gradient conditions to maximize both yield and purity [19].

Quality Control and Analytical Verification

Quality control and analytical verification of Synaptamide-d4 requires comprehensive characterization to ensure both chemical purity and isotopic integrity [20] [23]. Multiple analytical techniques must be employed to verify the identity, purity, and deuterium incorporation level of the synthesized compound [24] [20].

High-resolution mass spectrometry represents the primary method for verifying the molecular identity and isotopic composition of Synaptamide-d4 [21] [20]. The exact mass determination allows for confirmation of the molecular formula and can distinguish between different isotopomers and isotopologues [20]. Tandem mass spectrometry (MS/MS) provides additional structural confirmation through characteristic fragmentation patterns, with the mass transition of 376.3 to 66.085 being diagnostic for Synaptamide-d4 [21].

Nuclear magnetic resonance (NMR) spectroscopy offers orthogonal confirmation of the deuterium incorporation pattern and overall molecular structure [15] [23]. Deuterium NMR can provide direct evidence for the location and extent of deuterium incorporation, while proton NMR can reveal the absence of signals corresponding to the deuterated positions [15]. The integration of NMR signals can provide quantitative information about the degree of deuterium incorporation and the presence of any non-deuterated impurities [15].

Liquid chromatography coupled with various detection methods provides assessment of chemical purity and the presence of structural analogs or synthetic byproducts [20] [3]. High-performance liquid chromatography with ultraviolet detection can identify and quantify impurities that may co-elute with the target compound under mass spectrometric conditions [20]. The use of deuterated internal standards, such as isotopically distinct variants of the target compound, enhances the accuracy and precision of quantitative measurements [3] [22].

Isotopic purity assessment requires specialized analytical approaches that can differentiate between the desired d4 isotopologue and potential d1, d2, and d3 impurities [20]. High-resolution mass spectrometry with accurate mass measurement capability can resolve these closely related isotopomers and provide quantitative assessment of the isotopic distribution [20]. The acceptance criteria for pharmaceutical applications typically require greater than 99% incorporation of the desired isotopic pattern with less than 1% combined impurities from under-deuterated species [20].

Scale-up Considerations for Research Applications

Scale-up considerations for Synaptamide-d4 production must address the unique challenges associated with deuterated compound synthesis, including cost optimization, yield maximization, and maintenance of isotopic purity at larger scales [25] [26]. The development of scalable synthetic routes requires careful evaluation of both enzymatic and chemical approaches to identify the most economically viable and technically feasible production methods [25].

Chemical synthesis routes generally offer advantages for scale-up applications due to their predictable reaction kinetics, established purification procedures, and reduced dependence on specialized biocatalysts [25] [26]. The direct coupling approach using docosahexaenoyl chloride and d4-ethanolamine can be readily scaled from milligram to multi-gram quantities with appropriate equipment and process optimization [3]. However, the cost of deuterated starting materials, particularly d4-ethanolamine, represents a significant economic consideration that must be factored into scale-up planning [25].

Enzymatic synthesis approaches may offer advantages in terms of stereoselectivity and reaction specificity, but present challenges for large-scale implementation [25]. The production and purification of recombinant NAPE-PLD enzyme in sufficient quantities for multi-gram synthesis requires specialized bioprocessing capabilities [11]. Additionally, the stability and activity of enzymes under scaled reaction conditions must be carefully validated to ensure consistent product quality [11].

Process development for scaled synthesis must address several critical factors including solvent selection, waste minimization, and environmental considerations [25]. The use of large volumes of organic solvents for extraction and purification procedures presents both cost and environmental challenges that may require alternative approaches such as supercritical fluid extraction or membrane-based separation technologies [27]. The implementation of continuous flow synthesis methods may offer advantages for scaled production by providing better control over reaction conditions and reducing the inventory of reactive intermediates [16].

Quality control procedures must be adapted for scaled production to ensure batch-to-batch consistency and compliance with regulatory requirements [25]. This includes the development of robust analytical methods that can handle larger sample sizes and the implementation of statistical process control measures to monitor critical quality attributes throughout the production process [20]. The validation of scaled purification procedures requires demonstration that the same levels of purity and isotopic integrity can be achieved as in laboratory-scale preparations [19].